molecular formula C21H21N3O4S B12184537 (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12184537
M. Wt: 411.5 g/mol
InChI Key: URGIDLCSGVGOEC-UHFFFAOYSA-N
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Description

(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a phenoxyphenyl group, and a dihydropyrazolone core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the dioxidotetrahydrothiophene ring: This step may involve the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Synthesis of the dihydropyrazolone core: This can be achieved through the reaction of appropriate hydrazines with β-diketones under acidic or basic conditions.

    Coupling of the phenoxyphenyl group: This step involves the reaction of the phenoxyphenyl amine with the dihydropyrazolone intermediate, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.

    Reduction: Reduction reactions may target the carbonyl groups in the dihydropyrazolone core.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating various diseases, particularly those involving oxidative stress or inflammation.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it may modulate biological pathways related to oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-{[(4-phenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-{[(4-methoxyphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one lies in its combination of a dioxidotetrahydrothiophene ring and a phenoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-methyl-4-[(4-phenoxyphenyl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C21H21N3O4S/c1-15-20(21(25)24(23-15)17-11-12-29(26,27)14-17)13-22-16-7-9-19(10-8-16)28-18-5-3-2-4-6-18/h2-10,13,17,23H,11-12,14H2,1H3

InChI Key

URGIDLCSGVGOEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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